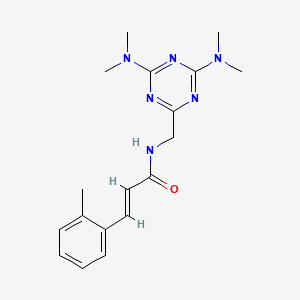
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H24N6O, with a molecular weight of 340.4 g/mol. The structure includes a triazine ring substituted with dimethylamino groups and an o-tolyl acrylamide moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 2035022-40-1 |
The primary mechanism through which this compound exerts its biological effects is through inhibition of specific kinases involved in cell signaling pathways. Kinases play a pivotal role in various cellular processes including proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer.
Kinase Inhibition
Research indicates that this compound acts as a Type I kinase inhibitor. It binds to the ATP-binding pocket of active kinases, disrupting their function. For instance, studies have shown that compounds with similar structures exhibit high binding affinity for the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC) .
Research Findings
Several studies have investigated the biological activity of triazine derivatives similar to this compound:
- Inhibition Studies : In vitro assays demonstrated that related triazine compounds inhibited cell proliferation in various cancer cell lines with IC50 values in the low nanomolar range. For example, one study reported IC50 values around 100 nM for similar triazine derivatives against EGFR mutants .
- Selectivity : The selectivity of these compounds towards specific kinases was assessed using cellular assays. Compounds were found to inhibit mutant forms of kinases more effectively than their wild-type counterparts, suggesting potential for targeted cancer therapies .
- Case Studies : Clinical case studies involving patients with advanced NSCLC treated with kinase inhibitors showed promising results regarding tumor regression and improved survival rates when using compounds structurally related to this compound .
Toxicity and Side Effects
While promising as therapeutic agents, triazine derivatives can exhibit toxicity profiles that warrant careful evaluation. Common side effects associated with kinase inhibitors include gastrointestinal disturbances (nausea and diarrhea), skin rashes, and in rare cases, interstitial lung disease . Understanding the safety profile of this compound is crucial for its clinical application.
Propiedades
IUPAC Name |
(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-8-6-7-9-14(13)10-11-16(25)19-12-15-20-17(23(2)3)22-18(21-15)24(4)5/h6-11H,12H2,1-5H3,(H,19,25)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMRNWLJPPQHU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














